molecular formula C23H22N2O5S B4871862 N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4871862
M. Wt: 438.5 g/mol
InChI Key: OCMJSFKEPKBDGD-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a dibenzofuran core, which is a fused polycyclic aromatic ether, and is functionalized with methoxy, methyl, and sulfonyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactionsSubsequent steps involve the functionalization of the core with sulfonyl and glycinamide groups under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methoxy, methyl, and sulfonyl groups contribute to its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-15-8-10-16(11-9-15)31(27,28)25(2)14-23(26)24-19-13-21-18(12-22(19)29-3)17-6-4-5-7-20(17)30-21/h4-13H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMJSFKEPKBDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
N-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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